Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate
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Overview
Description
Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of an ethyl ester group attached to a chromenyl ring system. Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methyl-2H-chromen-2-yl)acetate typically involves the Pechmann condensation reaction. This reaction is a well-known method for the synthesis of coumarins and involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the reaction can be carried out using 2-methylphenol (o-cresol) and ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction is usually conducted under reflux conditions, and the product is isolated by crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: Used in the fragrance industry due to its pleasant aroma and in agriculture as a potential pesticide.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-2H-chromen-2-yl)acetate involves its interaction with various molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound may exert its effects by modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate can be compared with other similar coumarin derivatives:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate: Known for its anticancer properties and ability to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway.
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: Used in the synthesis of various bioactive compounds.
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Biological Activity
Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate, a member of the coumarin family, has garnered attention due to its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its chromenone structure, which contributes to its biological activities. The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 220.23 g/mol |
Melting Point | Not Available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of coumarin derivatives. This compound has been evaluated against various bacterial and fungal strains.
Table 2: Antimicrobial Activity Results
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Candida albicans | 100 µg/mL |
The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, while showing weaker activity against Candida albicans .
Anti-inflammatory Activity
Coumarins are also recognized for their anti-inflammatory effects. This compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in the secretion of TNF-alpha and IL-6. The results indicated that the compound could modulate inflammatory responses effectively .
Anticancer Activity
Research has indicated that coumarin derivatives possess anticancer properties. This compound was tested for cytotoxicity against various cancer cell lines.
Table 3: Cytotoxicity Results
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
A549 (Lung Cancer) | 30 |
The compound demonstrated significant cytotoxic effects on MCF-7 and HeLa cells, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Studies suggest that it may exert its effects through the following mechanisms:
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-(2-methylchromen-2-yl)acetate |
InChI |
InChI=1S/C14H16O3/c1-3-16-13(15)10-14(2)9-8-11-6-4-5-7-12(11)17-14/h4-9H,3,10H2,1-2H3 |
InChI Key |
TVZUBZRXMWKSHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(C=CC2=CC=CC=C2O1)C |
Origin of Product |
United States |
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